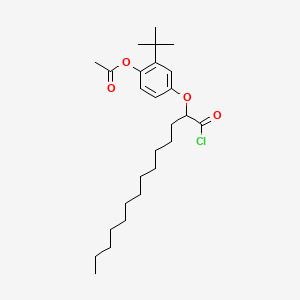
2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride is a chemical compound with the molecular formula C26H41ClO4. It is a derivative of myristic acid, a fatty acid, and is characterized by the presence of an acetoxy group and a tert-butyl group on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride typically involves the reaction of myristic acid chloride with 4-tert-butylphenol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
科学的研究の応用
2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of lipid metabolism and signaling pathways.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism by which 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Myristic acid
Palmitic acid
Stearic acid
Oleic acid
Linoleic acid
特性
CAS番号 |
50622-42-9 |
|---|---|
分子式 |
C26H41ClO4 |
分子量 |
453.1 g/mol |
IUPAC名 |
[2-tert-butyl-4-(1-chloro-1-oxotetradecan-2-yl)oxyphenyl] acetate |
InChI |
InChI=1S/C26H41ClO4/c1-6-7-8-9-10-11-12-13-14-15-16-24(25(27)29)31-21-17-18-23(30-20(2)28)22(19-21)26(3,4)5/h17-19,24H,6-16H2,1-5H3 |
InChIキー |
CIKIBKBOYUJPFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















